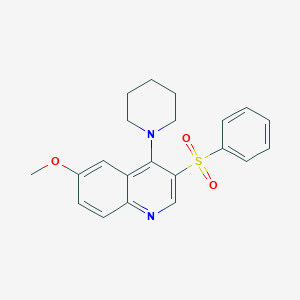

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline is a quinoline-based compound featuring a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and a piperidine ring at position 4 of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor-binding properties .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-26-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)27(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIEQBUKPCUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of pharmacological effects, making them significant in medicinal chemistry. The specific biological activities associated with 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

- Anticancer Properties : Quinoline derivatives are being investigated for their potential to inhibit cancer cell growth.

- Antiviral Effects : Some studies suggest that this compound may possess antiviral properties against specific viruses.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of quinoline derivatives, including this compound. Below are summarized findings from notable research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | Anticancer potential | Showed inhibition of tumor growth in vitro with low toxicity to normal cells. |

| Study C | Mechanism exploration | Identified interaction with specific kinase pathways involved in cancer progression. |

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Methoxy group on quinoline | Antimicrobial, Antiviral |

| 4-Piperidinoquinoline | Piperidine substitution | Anticancer |

| Benzenesulfonamide | Sulfonamide group | Antibacterial |

This unique combination of functional groups may lead to distinct pharmacological profiles and therapeutic potentials compared to other derivatives.

Mechanism of Action

The mechanism by which 3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Activity: The benzenesulfonyl group and methoxy substituent in quinoline derivatives are critical for disrupting bacterial enzymes (e.g., DNA gyrase) .

- Structure-Activity Relationship (SAR) : Piperidine at position 4 enhances binding flexibility, while pyrrolidine analogs (e.g., ) may sacrifice potency for metabolic stability.

- Limitations: Limited data exist on the target compound’s in vivo efficacy; most evidence is extrapolated from structural analogs .

Biological Activity

3-(Benzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline class of heterocyclic compounds. Its structure includes a quinoline backbone with a benzenesulfonyl group, a methoxy group at the 6-position, and a piperidine moiety at the 4-position. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The compound's structure can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Quinoline Backbone | Provides a platform for various biological interactions. |

| Benzenesulfonyl Group | Enhances solubility and stability, potentially increasing biological activity. |

| Methoxy Group | May influence pharmacokinetics and bioavailability. |

| Piperidine Moiety | Contributes to the compound's nucleophilic properties and interaction with biological targets. |

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of pharmacological effects, including:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiviral Properties: Quinoline derivatives are being explored for their potential in treating viral infections.

- Anticancer Effects: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Studies

- Anticancer Activity: A study evaluating related quinoline compounds demonstrated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). These compounds inhibited the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

- Antimicrobial Efficacy: Research has shown that quinoline derivatives can exhibit potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves inhibiting protein synthesis and disrupting nucleic acid synthesis pathways .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular processes, particularly in cancer metabolism.

- Receptor Interaction: The piperidine moiety could enhance binding to specific receptors, improving therapeutic efficacy.

- Cell Cycle Interference: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Methoxy group on quinoline | Antimicrobial, Antiviral |

| 4-Piperidinoquinoline | Piperidine substitution | Anticancer |

| Benzenesulfonamide | Sulfonamide group | Antibacterial |

This comparison highlights that while many quinoline derivatives possess biological activities, the specific combination of functional groups in this compound may lead to distinct pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.